Regioisomeric Shift from 5- to 3-Methylthio Substitution Dramatically Alters Aroma Profile
A direct comparison between 2-Methyl-5-(methylthio)furan and its 3-methylthio regioisomer, 2-Methyl-3-(methylthio)furan (CAS 63012-97-5), reveals distinct sensory profiles. While the target 5-isomer is characterized by sulfurous, onion, garlic, coffee, mustard, and horseradish notes evaluated at 0.10% in dipropylene glycol [1], the 3-isomer exhibits a markedly different beefy, cheesy, coffee, minty, and spicy profile evaluated at 10.00% in triacetin [2]. This demonstrates that the position of the methylthio group on the furan ring is a critical determinant of the aroma outcome.
| Evidence Dimension | Organoleptic Profile (Aroma Description) |
|---|---|
| Target Compound Data | Sulfurous, onion, garlic, coffee, mustard, horseradish (at 0.10% in dipropylene glycol) |
| Comparator Or Baseline | 2-Methyl-3-(methylthio)furan (CAS 63012-97-5): Beefy, cheesy, coffee, minty, spicy (at 10.00% in triacetin) |
| Quantified Difference | Qualitative shift from alliaceous/roasted notes to meaty/dairy/spicy notes due to regioisomerism |
| Conditions | Sensory evaluation in solvent (dipropylene glycol vs. triacetin) |
Why This Matters
Procuring the incorrect regioisomer will introduce unwanted meaty or cheesy off-notes into formulations designed for savory, alliaceous, or coffee flavor profiles.
- [1] FAO. Online Edition: Specifications for Flavourings - 2-Methyl-5-(methylthio)furan. 2023. Available online: https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994 View Source
- [2] Flavscents. 2-methyl 3-(methyl thio) furan. Available online: https://flavscents.com/database/details/2-methyl-3-methyl-thio-furan/ View Source
